molecular formula C16H30N2O2 B12719511 N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide CAS No. 93189-95-8

N,N-Diethyl-2-(1,8-epoxy-p-menth-2-ylamino)acetamide

Cat. No.: B12719511
CAS No.: 93189-95-8
M. Wt: 282.42 g/mol
InChI Key: FFWXVAYFQORSRT-UHFFFAOYSA-N
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Description

ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is a complex organic compound with the molecular formula C16H30N2O2 It is known for its unique structure, which includes an epoxy group and a menthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- typically involves multiple steps. One common method includes the reaction of N,N-diethylacetamide with an appropriate epoxy-menthylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to ensure high yield and purity. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The epoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- involves its interaction with specific molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The menthylamine moiety may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylacetamide: A simpler analog without the epoxy and menthylamine groups.

    2,2-Dichloro-N,N-diethylacetamide: Contains chlorine atoms instead of the epoxy group.

    N,N-Diethyl-2-chloroacetamide: Similar structure but with a chloro group.

Uniqueness

ACETAMIDE,N,N-DIETHYL-2-(1,8-EPOXY-P-MENTH-2-YLAMINO)- is unique due to its combination of an epoxy group and a menthylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

93189-95-8

Molecular Formula

C16H30N2O2

Molecular Weight

282.42 g/mol

IUPAC Name

N,N-diethyl-2-[(1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-yl)amino]acetamide

InChI

InChI=1S/C16H30N2O2/c1-6-18(7-2)14(19)11-17-13-10-12-8-9-16(13,5)20-15(12,3)4/h12-13,17H,6-11H2,1-5H3

InChI Key

FFWXVAYFQORSRT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNC1CC2CCC1(OC2(C)C)C

Origin of Product

United States

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